4-{[(3-Methoxyphenyl)methyl]amino}butan-2-ol
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Overview
Description
4-{[(3-Methoxyphenyl)methyl]amino}butan-2-ol is an organic compound that belongs to the class of secondary amines It features a butanol backbone with a methoxyphenylmethylamino substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[(3-Methoxyphenyl)methyl]amino}butan-2-ol can be achieved through several methods. One common approach involves the reduction of Schiff bases. For instance, the reaction between 3-methoxybenzaldehyde and butan-2-amine forms an imine intermediate, which is subsequently reduced using a reducing agent like sodium borohydride (NaBH4) to yield the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve catalytic hydrogenation processes. Catalysts such as palladium on carbon (Pd/C) or platinum oxide (PtO2) can be employed to facilitate the reduction of the imine intermediate under mild conditions, ensuring high yield and purity .
Chemical Reactions Analysis
Types of Reactions
4-{[(3-Methoxyphenyl)methyl]amino}butan-2-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be further reduced to form primary amines.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are common reducing agents.
Substitution: Nucleophiles such as halides or amines can be used under basic conditions to achieve substitution reactions.
Major Products
Oxidation: Formation of 4-{[(3-Methoxyphenyl)methyl]amino}butan-2-one.
Reduction: Formation of 4-{[(3-Methoxyphenyl)methyl]amino}butane.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-{[(3-Methoxyphenyl)methyl]amino}butan-2-ol has several applications in scientific research:
Mechanism of Action
The mechanism of action of 4-{[(3-Methoxyphenyl)methyl]amino}butan-2-ol involves its interaction with specific molecular targets. The compound may act by binding to enzymes or receptors, thereby modulating their activity. For example, it could inhibit or activate certain enzymes involved in metabolic pathways, leading to therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
- 4-(((4-Methoxyphenyl)amino)methyl)-N,N-dimethylaniline
- 2-Methoxy-5-((phenylamino)methyl)phenol
- 2-[(4-Methoxyanilino)methyl]phenol
Uniqueness
4-{[(3-Methoxyphenyl)methyl]amino}butan-2-ol is unique due to its specific structural features, such as the butanol backbone and the methoxyphenylmethylamino substituent. These characteristics confer distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
Molecular Formula |
C12H19NO2 |
---|---|
Molecular Weight |
209.28 g/mol |
IUPAC Name |
4-[(3-methoxyphenyl)methylamino]butan-2-ol |
InChI |
InChI=1S/C12H19NO2/c1-10(14)6-7-13-9-11-4-3-5-12(8-11)15-2/h3-5,8,10,13-14H,6-7,9H2,1-2H3 |
InChI Key |
YCSOBUQZWXBFAO-UHFFFAOYSA-N |
Canonical SMILES |
CC(CCNCC1=CC(=CC=C1)OC)O |
Origin of Product |
United States |
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